8-(3-Cyclohexen-1-yl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is a purine derivative that exhibits various pharmacological effects, primarily as a bronchodilator and a stimulant of the central nervous system. The specific compound 8-(3-Cyclohexen-1-yl)theophylline is characterized by the addition of a cyclohexenyl group at the 8-position of the theophylline structure, which may enhance its biological activity and therapeutic potential.
8-(3-Cyclohexen-1-yl)theophylline belongs to the class of organic compounds known as xanthines. These compounds are characterized by their purine structure, which includes a ketone group at carbons 2 and 6. The compound can be classified under:
The molecular formula for 8-(3-Cyclohexen-1-yl)theophylline is , with a molecular weight of approximately 274.3183 g/mol .
The synthesis of 8-(3-Cyclohexen-1-yl)theophylline can be approached through various chemical methods, often involving modifications of existing synthetic pathways for theophylline. One common method includes:
The specific conditions (temperature, pressure, solvent systems) can vary based on the chosen synthetic route and desired yield .
The molecular structure of 8-(3-Cyclohexen-1-yl)theophylline features a xanthine core with a cyclohexenyl group attached at the 8-position. The structural representation can be described using various notations:
CN1C=NC2=C(NC=N2)C(=O)N(C)C1=O
ZFXYFBGIUFBOJW-UHFFFAOYSA-N
This structure contributes to its unique pharmacological profile compared to other methylxanthines like caffeine and theobromine .
8-(3-Cyclohexen-1-yl)theophylline can undergo several chemical reactions typical for xanthines:
The mechanism of action for 8-(3-Cyclohexen-1-yl)theophylline involves:
8-(3-Cyclohexen-1-yl)theophylline has potential applications in:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9